8-Aminoisoquinolin-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

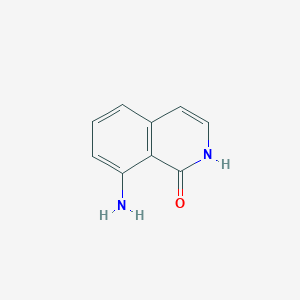

8-Aminoisoquinolin-1-ol is a heterocyclic aromatic organic compound with the molecular formula C9H8N2O It is a derivative of isoquinoline, characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 1st position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinolin-1-ol typically involves the modification of isoquinoline derivatives. One common method is the nitration of isoquinoline to produce 8-nitroisoquinoline, followed by reduction to yield 8-aminoisoquinoline. The hydroxyl group can then be introduced through various hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The specific conditions, such as temperature, pressure, and choice of reagents, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Aminoisoquinolin-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted isoquinoline compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

8-Aminoisoquinolin-1-ol and its derivatives have been studied for their potential as therapeutic agents against several diseases, particularly neurodegenerative disorders and cancer.

Neuroprotective Agents

Recent studies have highlighted the neuroprotective effects of 8-aminoquinoline-based metal complexes. These complexes have shown promise in attenuating oxidative damage associated with neurodegenerative diseases. For instance, a study demonstrated that synthetic 8-aminoquinoline–uracil copper complexes improved cell survival in hydrogen peroxide-induced neuroblastoma cells by upregulating the SIRT1/3-FOXO3a signaling pathway, which is crucial for cellular defense mechanisms against oxidative stress .

Anticancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that this compound derivatives exhibit significant anticancer activity against human leukemia cells, with some complexes demonstrating enhanced superoxide scavenging properties and cytotoxicity compared to their parent compounds .

Antimicrobial Properties

This compound derivatives have shown antimicrobial efficacy, making them candidates for developing new antibiotics. A study indicated that modifications to the structure of aminophenol derivatives could enhance their antimicrobial activity, suggesting a pathway for optimizing these compounds for better therapeutic use.

Fluorescent Probes

The compound serves as a basis for developing fluorescent probes, particularly for detecting zinc ions in biological and environmental contexts. Derivatives of this compound have been synthesized to improve water solubility and cell membrane permeability, enhancing their application as chemosensors for zinc detection. These sensors are valuable in both biological research and environmental monitoring due to their selectivity and rapid response times .

Metal Ion Chelation

This compound acts as a bidentate ligand capable of forming stable complexes with transition metals. This property has significant implications in treating conditions like Alzheimer’s disease, where metal ion dysregulation is a contributing factor. Research has shown that these compounds can effectively chelate copper and zinc ions, which may help mitigate the pathological processes in neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

In a controlled laboratory setting, researchers treated human neuroblastoma SH-SY5Y cells with 8-aminoquinoline-based metal complexes prior to exposure to oxidative stressors. The results demonstrated a marked increase in cell viability and a reduction in apoptotic markers compared to untreated controls, indicating the potential of these compounds as protective agents against neurodegeneration.

Case Study 2: Anticancer Applications

A series of experiments were conducted on various cancer cell lines treated with this compound derivatives. The findings revealed dose-dependent cytotoxic effects, with specific derivatives exhibiting over 70% inhibition of cancer cell proliferation at certain concentrations, showcasing their potential as anticancer therapeutics.

Mécanisme D'action

The mechanism of action of 8-Aminoisoquinolin-1-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its reactivity and binding to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Isoquinoline: The parent compound, lacking the amino and hydroxyl groups.

8-Aminoquinoline: Similar structure but lacks the hydroxyl group.

8-Hydroxyquinoline: Similar structure but lacks the amino group.

Uniqueness: 8-Aminoisoquinolin-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties

Activité Biologique

8-Aminoisoquinolin-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both an amino group and a hydroxyl group on the isoquinoline skeleton. This unique structural feature differentiates it from other related compounds such as isoquinoline and 8-aminoquinoline, which lack one or both of these functional groups. The presence of these groups is believed to contribute to its distinct chemical and biological properties.

While the precise biological targets of this compound remain largely unidentified, studies suggest that it may exert its effects through mechanisms similar to those of 8-aminoquinolines. These compounds are known to be effective against Plasmodium species, the causative agents of malaria, possibly through oxidative stress mechanisms that disrupt cellular processes.

Potential Targets

- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties, although specific bacterial or fungal targets have not been extensively documented.

- Anticancer Activity : The compound has been investigated for its potential role in cancer therapy, particularly concerning its ability to modulate pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

A study highlighted the antimicrobial efficacy of various aminophenol derivatives, suggesting that modifications to their structure could enhance their activity against a range of pathogens. Although this compound was not the primary focus, its structural similarities imply potential for similar applications .

Case Studies

- Anticancer Activity Investigation : A study involving aminophenol derivatives demonstrated that certain structural modifications could significantly enhance anti-proliferative effects against various cancer types. This suggests that similar modifications might be explored for this compound to improve its therapeutic efficacy .

- Oxidative Stress Mechanism : Research has indicated that compounds structurally related to this compound may act through oxidative stress pathways. This mechanism is critical in understanding how these compounds can induce cell death in cancerous cells while potentially sparing normal cells .

Comparison with Related Compounds

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| Isoquinoline | None | Limited biological activity |

| 8-Aminoquinoline | Amino | Effective against Plasmodium |

| 8-Hydroxyquinoline | Hydroxyl | Antimicrobial properties |

| This compound | Amino + Hydroxyl | Potential antimicrobial and anticancer activity |

Propriétés

IUPAC Name |

8-amino-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMPRYSFGIABNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.